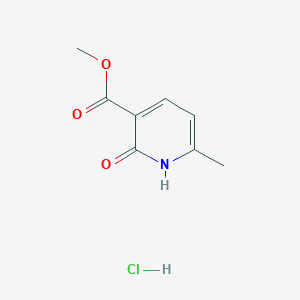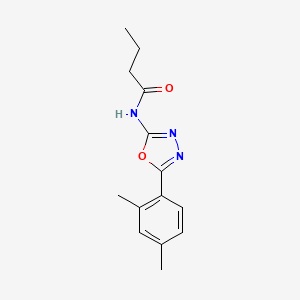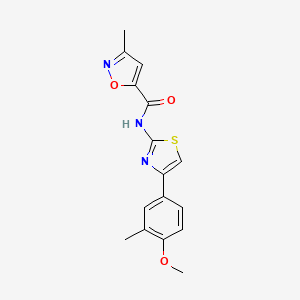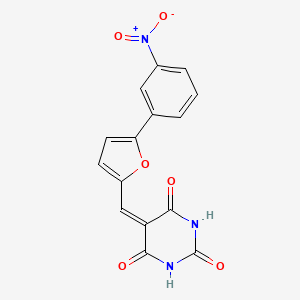![molecular formula C26H22ClN3 B2885659 1-(4-tert-butylphenyl)-7-chloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-82-5](/img/structure/B2885659.png)
1-(4-tert-butylphenyl)-7-chloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis
This involves studying the compound’s reactivity. It may include the types of reactions the compound undergoes, its reactivity with various reagents, and the mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structures
A study highlights the synthesis and molecular structures of related pyrazolo[3,4-b]quinoline derivatives, revealing their potential for antimicrobial and antiviral activities. These compounds were synthesized through reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes, demonstrating a wide range of biological activities due to their structural features (Kumara et al., 2016).
Anticancer Applications
Another study on the synthesis, crystal structure, and biological activity of novel isoxazolequinoxaline derivatives illustrates their potential as anti-cancer drugs. This research not only provided insights into the compound's structure via X-ray diffraction but also highlighted its promising anti-cancer activity through molecular docking studies (Abad et al., 2021).
Optical and Photovoltaic Properties
Research into the optical and photovoltaic properties of pyrazoloquinoline derivatives reveals their suitability as materials for light-emitting devices and photodiodes. These studies focus on their efficient fluorescence quenching mechanisms, structural and optical properties, and potential for organic-inorganic photodiode fabrication (Mu et al., 2010), (Zeyada et al., 2016).
Corrosion Inhibition
Investigations on quinoxaline derivatives as corrosion inhibitors for mild steel in acidic mediums present another application domain. These studies demonstrate the compounds' effectiveness in corrosion protection, attributing their efficiency to the molecular structure and electronic properties of the derivatives (Saraswat & Yadav, 2020).
Synthesis and Antimicrobial Activity
Further research elaborates on the synthesis of novel pyrazolo[3,4-b]quinoline derivatives and their significant antimicrobial properties. These studies emphasize the role of structural modifications in enhancing biological activity, offering a promising avenue for developing new antimicrobial agents (El-Sayed & Aboul‐Enein, 2001).
Mecanismo De Acción
Target of Action
It is known that quinolone derivatives, which this compound is a part of, are synthetic antibacterial substances that prevent bacteria from producing the dna gyrase and topoisomerase enzymes . These enzymes are crucial for bacterial DNA replication, repair, recombination, and transcription .
Mode of Action
Quinolones, a class of compounds to which this molecule belongs, work by forming ternary enzyme-dna complexes, which limit bacterial dna repair and rna transcription . This interaction with the bacterial DNA gyrase and topoisomerase enzymes inhibits the bacteria’s ability to replicate and survive .
Biochemical Pathways
It can be inferred from the mode of action that this compound likely affects the dna replication and transcription pathways in bacteria, leading to their death .
Result of Action
Based on the mode of action, it can be inferred that this compound likely leads to the death of bacteria by inhibiting their dna replication and transcription processes .
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-7-chloro-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3/c1-26(2,3)18-9-12-20(13-10-18)30-25-21-14-11-19(27)15-23(21)28-16-22(25)24(29-30)17-7-5-4-6-8-17/h4-16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUTYCDQAKKVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C4C=CC(=CC4=NC=C3C(=N2)C5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-butylphenyl)-7-chloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B2885577.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2885579.png)



![3-Bromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2885587.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-naphthamide](/img/structure/B2885590.png)

![3H,4H,5H,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2885593.png)
![5-Chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole](/img/structure/B2885594.png)

![2-iodo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2885599.png)